molecular formula C9H4BrClFN B1383113 6-Bromo-1-chloro-7-fluoroisoquinoline CAS No. 1938129-37-3

6-Bromo-1-chloro-7-fluoroisoquinoline

Cat. No. B1383113
CAS RN: 1938129-37-3
M. Wt: 260.49 g/mol
InChI Key: QYTVWRJHSTWDJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-1-chloro-7-fluoroisoquinoline is a chemical compound with the molecular formula C9H4BrClFN . It is a yellow solid and has been used as a reactant in the preparation of phenylimidazoles as Smoothened antagonists .


Molecular Structure Analysis

The molecular structure of 6-Bromo-1-chloro-7-fluoroisoquinoline consists of a single ring structure with bromine, chlorine, and fluorine atoms attached at the 6th, 1st, and 7th positions respectively .


Physical And Chemical Properties Analysis

6-Bromo-1-chloro-7-fluoroisoquinoline has a predicted boiling point of 349.5±22.0 °C and a density of 1.673 . It is stored under inert gas (nitrogen or Argon) at 2-8°C . The form is a powder and the color is light yellow to yellow .

Scientific Research Applications

Conformational Analysis

Research into the conformational features of derivatives of 1, 2-diaryl-6-methoxy-1, 2, 3, 4-tetrahydroisoquinolines, including those substituted with bromine, chlorine, and fluorine, has been conducted. These studies reveal significant differences in the molecular conformations and lattice packing between fluorine derivatives and those of chlorine and bromine (Choudhury, Nagarajan, & Row, 2003).

Synthesis Methods

Efforts have been made to synthesize compounds related to 6-Bromo-1-chloro-7-fluoroisoquinoline, as part of research on infectious diseases. These studies provide insights into the synthetic pathways and the effects of halogen substitution in these compounds (Wlodarczyk et al., 2011).

Vibrational Spectroscopy

Vibrational spectroscopic investigations have been carried out on compounds like 7-bromo-5-chloro-8-hydroxyquinoline, which share structural similarities with 6-Bromo-1-chloro-7-fluoroisoquinoline. These studies, using techniques like Fourier transform infrared (FTIR) and FT-Raman spectra, contribute to understanding the vibrational properties and molecular interactions of such compounds (Arjunan, Mohan, Ravindran, & Mythili, 2009).

Antimalarial Applications

Research has been conducted on derivatives of quinolines, including bromo- and chloro-substituted phenols, for their potential application as antimalarials. These studies are significant for understanding the medicinal properties of compounds like 6-Bromo-1-chloro-7-fluoroisoquinoline (Bawrlin et al., 1994).

Antibacterial Evaluation

Studies have been conducted on the antibacterial properties of structurally related compounds such as 6-Bromo-2-chloro-3-butylquinazolin-4(3H)-one. These insights can be crucial for exploring the potential antibacterial applications of 6-Bromo-1-chloro-7-fluoroisoquinoline (Ouerghi et al., 2021).

Nucleophilic Reagent Interaction

Research into the interaction of compounds like 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione with various nucleophilic reagents provides insights into the reactivity and potential applications of compounds structurally related to 6-Bromo-1-chloro-7-fluoroisoquinoline (Kuryazov et al., 2010).

Safety and Hazards

The safety and hazards associated with 6-Bromo-1-chloro-7-fluoroisoquinoline are represented by the GHS07 symbol, with the signal word "Warning" . Hazard statements include H302-H315-H319-H332-H335 . Precautionary statements include P261-P280-P305+P351+P338 .

properties

IUPAC Name

6-bromo-1-chloro-7-fluoroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrClFN/c10-7-3-5-1-2-13-9(11)6(5)4-8(7)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYTVWRJHSTWDJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=CC(=C(C=C21)Br)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-1-chloro-7-fluoroisoquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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